molecular formula C15H20N6OS B2574504 (E)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide CAS No. 2035000-27-0

(E)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide

Número de catálogo: B2574504
Número CAS: 2035000-27-0
Peso molecular: 332.43
Clave InChI: RGWQQAPHIGHSIU-BQYQJAHWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a 1,3,5-triazine core substituted with two dimethylamino groups at the 4- and 6-positions. A methyl group bridges the triazine to an acrylamide moiety, which is further conjugated to a thiophen-2-yl group. The (E)-stereochemistry of the acrylamide double bond ensures structural rigidity, while the electron-rich dimethylamino and thiophene groups enhance electronic interactions in biological systems.

Propiedades

IUPAC Name

(E)-N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6OS/c1-20(2)14-17-12(18-15(19-14)21(3)4)10-16-13(22)8-7-11-6-5-9-23-11/h5-9H,10H2,1-4H3,(H,16,22)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWQQAPHIGHSIU-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C=CC2=CC=CS2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)/C=C/C2=CC=CS2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogues

Triazine-Based Analogues

Compound H9 :
  • Structure: N-(3-((4-(5-((dimethylamino)methyl)thiophen-2-yl)-6-morpholino-1,3,5-triazin-2-yl)oxy)phenyl)acrylamide
  • Key Differences: The triazine ring is substituted with a morpholino group (6-position) and a dimethylamino-methyl-thiophene (4-position). The acrylamide is linked via a phenyloxy bridge instead of a direct methyl group.
  • Impact: Morpholino is less electron-donating than dimethylamino, reducing the triazine’s electron density.
  • Activity : Exhibits antitumor activity (IC₅₀ values in µM range against cancer cell lines) .
Anilazine (4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine) :
  • Structure : Triazine substituted with chloro groups and a chlorophenylamine.
  • Key Differences: Chloro substituents are electron-withdrawing, contrasting with the electron-donating dimethylamino groups. Lacks the acrylamide-thiophene moiety.
  • Impact: Reduced solubility and bioavailability due to hydrophobic chloro groups.

Acrylamide Derivatives with Heterocyclic Moieties

(E)-N-(2-(2-Methyl-1H-indol-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (5a) :
  • Structure : Acrylamide linked to a trimethoxyphenyl group and an indole-ethylamine.
  • Key Differences: Trimethoxyphenyl provides strong electron-donating methoxy groups but lacks the triazine core.
  • Impact :
    • Demonstrated EP2 receptor antagonism, highlighting the role of aromatic substituents in receptor binding .
(E)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(furan-2-yl)acrylamide :
  • Structure : Similar to the target compound but with a furan-2-yl group instead of thiophen-2-yl.
  • Key Differences :
    • Furan’s oxygen atom is less polarizable than thiophene’s sulfur, reducing hydrophobic interactions.
    • Lower molecular weight (ΔMW ≈ 16 g/mol) due to oxygen’s atomic mass vs. sulfur.
  • Impact :
    • Likely reduced binding affinity in sulfur-dependent enzymatic pockets .

Mechanistic Insights

  • Electron Density Modulation: The target compound’s 4,6-bis(dimethylamino) groups increase triazine electron density, enhancing hydrogen bonding with kinase ATP-binding pockets. This contrasts with morpholino (H9) or chloro (anilazine) substituents, which reduce electron-richness .
  • Stereoelectronic Effects : The thiophene’s sulfur atom engages in hydrophobic and van der Waals interactions, outperforming furan’s oxygen in lipid-rich environments .
  • Linker Flexibility : The methyl bridge in the target compound allows for optimal spatial orientation compared to phenyloxy (H9) or ethylamine (5a) linkers, improving target engagement .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.